molecular formula C17H21N5O2 B2580824 4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-43-9

4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2580824
CAS RN: 878411-43-9
M. Wt: 327.388
InChI Key: PPXRQUGUYOZHTG-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality 4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactive Imidazole Intermediates in Polymer Chemistry

Reactive imidazole intermediates, utilizing bis(methylol) propionic acid and trimethylolpropane, were synthesized and used to create a library of functional cyclic carbonates. These compounds, through ring-opening polymerization, yielded functional polycarbonates with low cytotoxicity, highlighting their potential in biomedical applications (Olsson et al., 2014).

Synthesis of Purine Analogs

Research on the synthesis of disubstituted benzylimidazoles, precursors to purine analogs, explores the chemical pathways for creating compounds with potential biological activities. Such studies underline the importance of imidazole derivatives in medicinal chemistry, demonstrating their versatility in synthesizing complex molecular structures (Alves et al., 1994).

Biological Activity of Imidazole-Isoindoline Derivatives

The synthesis and biological activity evaluation of imidazole-isoindoline-1,3-dione derivatives against various microbial strains underscore the antimicrobial potential of imidazole-based compounds. This research points to the ongoing exploration of imidazole derivatives for therapeutic applications (Sankhe & Chindarkar, 2021).

Enantiomerically Enriched Hydroxamic Acids

The cyclocondensation of L-α-aminohydroxamic acids with keto acids led to the synthesis of enantiomerically enriched bicyclic hydroxamic acids. These compounds, with their defined stereochemistry, have implications for the design of molecules with specific biological activities, illustrating the chemical versatility of imidazole derivatives (Hoshino et al., 2013).

properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-7-8-20-11(4)12(5)22-13-14(18-16(20)22)19(6)17(24)21(15(13)23)9-10(2)3/h7H,1-2,8-9H2,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXRQUGUYOZHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-allyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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